N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives intercalate dna, which can disrupt the replication process of cells . This mechanism is often employed by anticancer and antiviral agents .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell death . This is particularly relevant in the context of cancer cells, which rely on rapid and unchecked replication.
Pharmacokinetics
The cytotoxic activities of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated, with ic50 values ranging from 156 to 398 µM for MCF-7 cells .
Result of Action
The result of this compound’s action would likely be cell death, given its potential DNA intercalating properties . This could make it a promising candidate for further study as an anticancer or antiviral agent .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-5-4-7-14-17(12)22-11-24-18(14)23-25(19(24)27)10-16(26)21-9-13-6-2-3-8-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSIXJESATPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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